molecular formula C15H22ClN B6314309 N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride;  95% CAS No. 1047652-33-4

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride; 95%

Cat. No. B6314309
CAS RN: 1047652-33-4
M. Wt: 251.79 g/mol
InChI Key: OJNRDADFRUXXSC-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1047652-33-4 . It has a molecular weight of 251.8 and its IUPAC name is N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride . The compound is typically stored at room temperature and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride” is a solid at room temperature . Its molecular weight is 251.8 .

Scientific Research Applications

Cyclohexene Derivatives in Chemical Reactions

Cyclohexene, a key structural component of N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride, is widely studied in reactions with metal-ion complexes, such as those involving palladium acetate. These reactions can lead to the formation of benzene through heterogeneous catalytic steps, highlighting the compound's role in disproportionation catalysis and oxidative processes (Brown & Davidson, 1971).

Synthesis and Analgesic Activity

Derivatives similar to N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride have been synthesized and evaluated for their pharmacological activities, particularly as analgesics. Studies have shown that certain cyclohexenylmethylamine derivatives exhibit pronounced analgesic effects, which can be valuable in the development of new pain-relief medications (Kato et al., 1984).

Chromatographic Data in Drug Discovery

Chromatographic techniques have been applied to study the structure-activity relationships of compounds structurally related to N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride. Such analyses are instrumental in predicting the pharmacological activities of new drug candidates, thereby facilitating the pre-selection process in drug discovery (Brzezińska et al., 2003).

Antibacterial and Antifungal Activities

Research has also explored the antibacterial and antifungal potentials of imines derived from tryptamine, which share structural similarities with N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride. These studies contribute to the understanding of how structural variations in these compounds influence their antimicrobial efficacy, offering insights into the design of new antimicrobial agents (Rajeswari & Santhi, 2019).

Enantioselective Syntheses

The compound's framework has been utilized in enantioselective syntheses, such as the borane reduction of benzyl oximes, to produce chiral amines. This process underscores the significance of the compound's structure in asymmetric syntheses, which are crucial for producing enantiomerically pure pharmaceuticals (Huang et al., 2010).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-benzyl-2-(cyclohexen-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNRDADFRUXXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride

CAS RN

1047652-33-4
Record name Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047652-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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